An In-depth Technical Guide to Fmoc-D-Trp-OH: Core Chemical Properties and Applications
An In-depth Technical Guide to Fmoc-D-Trp-OH: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a cornerstone building block in modern peptide chemistry.[1] It details its fundamental characteristics, experimental protocols for its application, and its significance in the synthesis of therapeutic peptides.
Core Physicochemical Properties
Fmoc-D-Trp-OH is a derivative of the non-proteinogenic amino acid D-tryptophan, where the α-amino group is protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1] This strategic protection is pivotal for its use in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide chains.[1] The indole (B1671886) side chain of the D-tryptophan residue confers unique aromatic and hydrophobic properties to the resulting peptides, often enhancing their biological activity and stability. The incorporation of a D-amino acid can also increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of synthetic peptides.[2]
Data Presentation: Quantitative Data Summary
The following tables summarize the key physicochemical properties of Fmoc-D-Trp-OH and its commonly used indole-protected analog, Fmoc-D-Trp(Boc)-OH. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen prevents unwanted side reactions during peptide synthesis.[2][3]
Table 1: Physicochemical Properties of Fmoc-D-Trp-OH
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₂₂N₂O₄ | [1][4] |
| Molecular Weight | 426.46 g/mol | [1] |
| CAS Number | 86123-11-7 | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 182-185 °C | [1] |
| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][5] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₃₀N₂O₆ | [1][] |
| Molecular Weight | 526.58 g/mol | [1][] |
| CAS Number | 163619-04-3 | [1] |
| Appearance | White to slight yellow to beige powder | [1][] |
| Melting Point | 86 - 92°C (Decomposes) | [1][] |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | [1] |
| Storage Temperature | 2-8°C or 15-25°C | [1][] |
Experimental Protocols
The following sections detail key experimental methodologies involving Fmoc-D-Trp-OH.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of peptides utilizing Fmoc-D-Trp-OH follows a cyclical process of deprotection, coupling, and washing.[7] The following is a generalized manual protocol for the incorporation of a D-tryptophan residue.
1. Resin Preparation and Swelling:
-
Swell the desired resin (e.g., Wang or Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[1]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.[1]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[1]
3. Coupling of Fmoc-D-Trp-OH:
-
In a separate vial, dissolve Fmoc-D-Trp-OH (or Fmoc-D-Trp(Boc)-OH for side-chain protection) (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[1]
-
Pre-activate this mixture for 15-20 minutes.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.[1]
4. Cleavage and Deprotection:
-
After the final coupling step and subsequent Fmoc deprotection, wash the peptide-resin with DMF and then dichloromethane (B109758) (DCM).[1]
-
Dry the resin under vacuum.[1]
-
Prepare a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA) with scavengers, such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1]
-
Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
Precipitate the peptide by adding cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more before drying under vacuum.[1]
5. Purification and Analysis:
-
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
The identity of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃).[1]
-
Protocol:
-
Dissolve 5-10 mg of the Fmoc-D-Trp-OH sample in approximately 0.7 mL of the deuterated solvent.[1]
-
Acquire a standard ¹H NMR spectrum. The spectrum is expected to show characteristic signals for the aromatic protons of both the Fmoc group and the indole ring of tryptophan, along with signals for the alpha and beta protons of the amino acid backbone.[1]
-
Visualizations: Diagrams and Workflows
Chemical Structure of Fmoc-D-Trp-OH
Chemical structure of Fmoc-D-Trp-OH.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Iterative cycle of Fmoc solid-phase peptide synthesis.
Fmoc Deprotection Mechanism
Mechanism of Fmoc group removal by piperidine.
Application in Drug Development
The incorporation of D-tryptophan via Fmoc-D-Trp-OH is a key strategy in the synthesis of bioactive peptides to enhance their therapeutic properties.[2] Notable examples include:
-
Triptorelin: A gonadotropin-releasing hormone (GnRH) analog. The D-tryptophan at position 6 significantly increases its potency and duration of action compared to the native hormone.[2]
-
Octreotide: A synthetic analog of somatostatin. While the primary modification is the inclusion of D-Trp, it serves as a prime example of how D-amino acids can enhance biological activity and stability.[2]
The use of Fmoc-D-Trp-OH is integral to the synthesis of numerous peptide therapeutics, where the introduction of D-tryptophan can lead to improved receptor binding affinity, selectivity, and pharmacokinetic profiles.[2]
GnRH Receptor Signaling Pathway
Triptorelin, synthesized using Fmoc-D-Trp-OH, acts as an agonist at the GnRH receptor. Its prolonged action leads to a downregulation of the GnRH receptor pathway, which is therapeutically exploited in conditions like prostate cancer and endometriosis.
Simplified GnRH receptor signaling pathway.
